molecular formula C4H11O3P B8583905 (3-Hydroxypropyl)methylphosphinic acid CAS No. 53314-65-1

(3-Hydroxypropyl)methylphosphinic acid

Cat. No.: B8583905
CAS No.: 53314-65-1
M. Wt: 138.10 g/mol
InChI Key: OPWLEHJVKNPIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Hydroxypropyl)methylphosphinic acid is a specialized phosphinic acid derivative of significant interest in medicinal chemistry and biochemical research. As a phosphinic acid, it features a tetrahedral phosphorus center directly bonded to a carbon atom, forming a highly stable carbon-phosphorus (C-P) bond that is resistant to chemical and enzymatic hydrolysis . This core structure is characterized by a phosphorus atom single-bonded to a methyl group, a hydroxy group, a hydrogen atom, and an oxygen atom (P=O) . The 3-hydroxypropyl side chain appended to the phosphinic acid core enhances the molecule's versatility, introducing both a hydrophilic moiety and a potential handle for further chemical functionalization. Phosphinic acids are well-known for their structural analogy to phosphate esters and carboxylic acids, enabling them to act as potent competitive inhibitors of enzymes that process these native substrates . Researchers can leverage this compound as a key synthetic intermediate or a functional probe in developing inhibitors for various metalloenzymes, such as ureases or other hydrolases. Furthermore, its potential to coordinate metal ions makes it a candidate for designing ligands in coordination chemistry and for the functionalization of surfaces . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

53314-65-1

Molecular Formula

C4H11O3P

Molecular Weight

138.10 g/mol

IUPAC Name

3-hydroxypropyl(methyl)phosphinic acid

InChI

InChI=1S/C4H11O3P/c1-8(6,7)4-2-3-5/h5H,2-4H2,1H3,(H,6,7)

InChI Key

OPWLEHJVKNPIRV-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(CCCO)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • The hydroxypropyl group enhances hydrophilicity compared to aminopropyl (3APMPA) or ethoxy (7b) analogs, impacting solubility and membrane permeability .

Receptor Binding and Selectivity Profiles

Phosphinic acid derivatives exhibit notable activity at GABA receptors, with substituents critically influencing selectivity:

Compound GABAA Affinity GABAB Affinity Selectivity Reference
This compound Low Moderate GABAB > GABAA
(3-Aminopropyl)methylphosphinic acid (3APMPA) Negligible High (EC₅₀ = 0.3 µM) GABAB-selective agonist
CGP 35348 None Antagonist (IC₅₀ = 25 µM) GABAB antagonist

Key Findings :

  • The methylphosphinic acid core is essential for GABAB selectivity, but aminopropyl substituents (3APMPA) enhance potency over hydroxypropyl analogs .
  • Hydroxypropyl derivatives may exhibit off-target interactions due to hydrogen bonding with non-GABA receptors .

Enzyme Inhibition

  • Fructose Bisphosphate Aldolase (FBA-II) Inhibition : N-(3-Hydroxypropyl)-phosphoglycohydroxamic acid bisphosphate analogs inhibit FBA-II by mimicking transition-state intermediates, with hydroxypropyl groups critical for active-site binding .
  • HIV Protease Inhibition : Esterified phosphinic acids (e.g., 7b) show improved bioavailability as prodrugs, though hydroxypropyl derivatives may require further optimization .

Cytotoxicity

  • Boswellic acid analogs with (3-hydroxypropyl)carbamic groups demonstrate cytotoxic activity (GI₅₀ = 2.98–4.65 µM) in prostate cancer cells, suggesting hydroxypropyl-phosphinic acids may share similar mechanisms .

Key Properties

Property This compound 3APMPA 7b
LogP ~0.5 (estimated) –0.2 1.8
Solubility (Water) High Moderate Low
Synthetic Route Phosphonium intermediate alkylation Direct phosphorylation Esterification

Notes:

  • The hydroxypropyl group increases water solubility but reduces lipophilicity compared to esters (7b) or aminopropyl analogs .
  • Synthesis often requires protecting-group strategies for the –OH moiety to prevent side reactions .

Q & A

Q. How is (3-Hydroxypropyl)methylphosphinic acid synthesized, and what are the critical steps to ensure purity?

Methodological Answer: The synthesis typically involves esterification and catalytic resolution. For example, enzymatic methods using reflux with n-butanol and p-toluenesulfonic acid can facilitate ester formation, followed by purification via trituration with n-heptane to isolate crystalline products . Critical steps include:

  • Catalyst optimization : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance reaction efficiency.
  • Reaction monitoring : NMR spectroscopy (e.g., ¹H NMR in CDCl₃) confirms intermediate formation and structural integrity.
  • Purification : Solvent selection (e.g., methanol or n-heptane) is critical to remove unreacted starting materials and byproducts .

Q. What analytical techniques are recommended for characterizing this compound in research settings?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR verify structural features, such as phosphinic acid proton environments and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight and fragmentation patterns (e.g., [M+H]+ ions) .
  • Chromatography : HPLC or LC-MS/MS ensures purity and quantifies trace impurities, particularly in biological matrices .

Advanced Research Questions

Q. How does this compound interact with GABA receptors, and what methodological considerations are essential for in vitro studies?

Methodological Answer: The compound may act as a GABA receptor modulator, requiring:

  • Receptor subtype specificity : Use heterologous expression systems (e.g., rat r1, r2, or r3 GABA receptors in Xenopus oocytes) to assess subtype selectivity .
  • Electrophysiological assays : Two-electrode voltage-clamp methods measure agonist/antagonist potency (e.g., EC₅₀ or KB values) .
  • Control for steric effects : Structural analogs (e.g., C2-methyl substituents) help identify steric hindrance at ligand-binding sites .

Q. What are the challenges in quantifying this compound in biological matrices, and how can they be addressed?

Methodological Answer: Challenges include matrix interference and low analyte concentrations. Solutions involve:

  • Biomarker derivatization : Convert the compound to stable derivatives (e.g., mercapturic acids like 3-HPMA) for enhanced detectability via LC-MS/MS .
  • Internal standards : Isotope-labeled analogs (e.g., deuterated 3-HPMA) improve quantification accuracy.
  • Sample preparation : Solid-phase extraction (SPE) or protein precipitation reduces matrix effects .

Q. How can researchers resolve discrepancies in reported pharmacological potency across studies?

Methodological Answer: Discrepancies often arise from experimental variables. Mitigation strategies include:

  • Standardized protocols : Consistent receptor expression systems (e.g., Xenopus oocytes vs. mammalian cells) and buffer conditions (pH, ion concentrations) .
  • Meta-analysis : Cross-study comparisons using normalized metrics (e.g., % efficacy relative to GABA).
  • Ligand purity validation : Ensure ≥95% purity via NMR and HRMS to exclude batch variability .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term use?

Methodological Answer:

  • pH control : Buffered solutions (pH 6–7) minimize hydrolysis of phosphinic acid groups.
  • Low-temperature storage : Store at 2–8°C to reduce degradation .
  • Prodrug design : Esterification (e.g., ethoxy or methyl esters) enhances stability, with in situ hydrolysis during experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.